(1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid: is a complex organic compound featuring an indole moiety, a cyclohexyl ring, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the acyl and amino groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: (1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like alkoxides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Indole derivatives have been studied for their antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Cyclohexylacetic acid: Lacks the indole moiety but shares the cyclohexyl and acetic acid components.
Uniqueness: What sets (1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid apart is its combination of an indole moiety with a cyclohexyl ring and an acetic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[1-[[(2-indol-1-ylacetyl)amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H24N2O3/c22-17(13-21-11-8-15-6-2-3-7-16(15)21)20-14-19(12-18(23)24)9-4-1-5-10-19/h2-3,6-8,11H,1,4-5,9-10,12-14H2,(H,20,22)(H,23,24) |
InChI Key |
NBOOEJCMTUQGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.